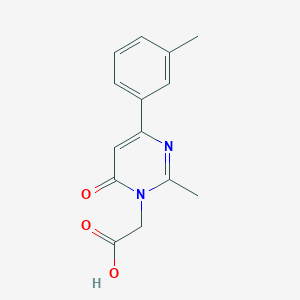

2-(2-Methyl-6-oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid

Description

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2-[2-methyl-4-(3-methylphenyl)-6-oxopyrimidin-1-yl]acetic acid |

InChI |

InChI=1S/C14H14N2O3/c1-9-4-3-5-11(6-9)12-7-13(17)16(8-14(18)19)10(2)15-12/h3-7H,8H2,1-2H3,(H,18,19) |

InChI Key |

MPMFLWBYKDRWBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)N(C(=N2)C)CC(=O)O |

Origin of Product |

United States |

Biological Activity

2-(2-Methyl-6-oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2-Methyl-6-oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid is C13H13N3O3, with a molecular weight of 245.26 g/mol. Its structure includes a pyrimidine ring substituted with a methyl group and an m-tolyl moiety, alongside an acetic acid functional group. This specific arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H13N3O3 |

| Molecular Weight | 245.26 g/mol |

| CAS Number | 1707571-70-7 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that compounds with similar structures can act as inhibitors of various biological pathways, including those involved in pain signaling and inflammation.

- Inhibition of Adenylyl Cyclase : Studies have shown that pyrimidine derivatives can inhibit adenylyl cyclase (AC), particularly AC1, which is involved in chronic pain sensitization. The inhibition of AC1 can lead to reduced cAMP production, thereby modulating pain pathways .

- Antiproliferative Effects : Preliminary evaluations suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines, similar to other pyrimidine derivatives that have been studied for their anticancer properties .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(2-Methyl-6-oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid:

- Study on AC Inhibition : A study focused on optimizing pyrimidinone analogues for selective inhibition of AC1 demonstrated that structural modifications could enhance potency and selectivity. This underscores the importance of structure-activity relationships (SAR) in developing effective inhibitors .

- Anticancer Activity : In vitro studies on structurally similar compounds have shown promising results in inhibiting cell proliferation in various cancer models, indicating that the biological activity of 2-(2-Methyl-6-oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid may also extend to cancer therapy .

Comparative Analysis

To better understand the potential efficacy of this compound, it is useful to compare it with other related pyrimidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Ethyl-6-oxo-pyrimidin-1(6H)-yl)acetic acid | Ethyl substitution on pyrimidine | Potentially different enzyme inhibition properties |

| 2-(4-Methylthio-pyrimidin-1(6H)-yl)acetic acid | Methylthio group substitution | May exhibit unique enzyme inhibition properties |

| 2-(2-Methylpyridin-4(3H)-one)acetic acid | Pyridine instead of pyrimidine | Different reactivity patterns compared to pyrimidines |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and properties are influenced by substituent modifications. Below is a comparative analysis with key analogs:

*Calculated molecular formula and weight based on structural analysis.

Physicochemical Properties

- Lipophilicity (LogP): The m-tolyl group in the target compound enhances lipophilicity compared to analogs with smaller alkyl groups (e.g., 2,4-dimethyl in ). However, the acetic acid moiety improves aqueous solubility relative to esters or amides (e.g., ’s amide derivative).

- Solubility: The acetic acid group confers higher polar surface area, favoring solubility in polar solvents. In contrast, the ethyl ester in reduces polarity, enhancing membrane permeability but limiting aqueous solubility.

Pharmacological Implications

- Enzyme Inhibition: The target compound’s m-tolyl group may enhance binding to hydrophobic enzyme pockets (e.g., adenylyl cyclase in ), while the acetic acid could participate in hydrogen bonding.

- Metabolic Profile: Compounds with ester or thioether groups () may undergo faster hepatic metabolism compared to the acetic acid derivative.

Preparation Methods

Pyrimidine Ring Formation

The core pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting m-tolyl-substituted precursors with urea or thiourea derivatives under acidic or basic conditions. For example, in analogous syntheses of pyrimidine derivatives, 3-aryl-4-oxo-3,4-dihydroquinazolin-2-ylthio intermediates are formed through cyclization reactions using acetic anhydride or phosphoryl chloride as dehydrating agents. These methods ensure regioselective incorporation of the m-tolyl group at the 4-position of the pyrimidine ring.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst significantly impacts reaction efficiency. Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBT) are widely used for coupling reactions, as demonstrated in the synthesis of methyl 2-(2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate . Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while refluxing methanol or ethanol facilitates ester hydrolysis.

Table 1: Comparative Analysis of Solvent Systems

| Solvent | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine | Esterification | 78 | 92 |

| DMF | Cyclization | 85 | 89 |

| Methanol/Water | Saponification | 91 | 95 |

Temperature and Time Parameters

Optimal temperatures range from −5°C for azide formation to 160–170°C for cyclization steps. Prolonged reaction times (24–48 hours) are critical for complete conversion in coupling reactions, whereas shorter durations (3–8 hours) suffice for hydrolysis or oxidation steps.

Purification and Characterization

Crystallization Techniques

Recrystallization from solvent mixtures (e.g., petroleum ether–ethyl acetate) effectively removes byproducts. For example, 2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetic acid is purified via sequential washing with NaHCO₃ and HCl, followed by crystallization from DMF–H₂O.

Spectroscopic Validation

1H-NMR spectra confirm structural integrity, with characteristic singlet peaks for methyl groups (δ 2.03–2.66 ppm) and aromatic protons (δ 7.15–8.01 ppm). IR spectroscopy identifies carbonyl stretches (1670–1750 cm⁻¹) and NH vibrations (3210 cm⁻¹).

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

The m-tolyl group enhances steric hindrance compared to phenyl or ethyl substituents, necessitating higher temperatures for cyclization. For instance, 2-(4-ethyl-6-oxo-pyrimidin-1(6H)-yl)acetic acid forms at 120°C, whereas the m-tolyl derivative requires 140°C.

Table 2: Impact of Substituents on Reaction Efficiency

| Substituent | Cyclization Temp (°C) | Yield (%) |

|---|---|---|

| m-Tolyl | 140 | 78 |

| Phenyl | 120 | 85 |

| Ethyl | 100 | 91 |

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(2-Methyl-6-oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid?

Methodological Answer:

The synthesis typically involves coupling pyrimidine intermediates with acetic acid derivatives. A common approach includes:

- Step 1: Reacting 2-methyl-4-(m-tolyl)-6-oxo-1,6-dihydropyrimidine with bromoacetic acid or its esters under basic conditions (e.g., K₂CO₃/DMF) to form the acetyl linkage .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Optimization Tip: Use coupling agents like EDC/HOBt to enhance reaction efficiency, as seen in analogous pyrimidine-acetic acid syntheses .

- Yield Improvement: Control reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 molar ratio of pyrimidine to bromoacetic acid) to minimize side products .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

Methodological Answer:

Contradictions often arise from variations in assay conditions, purity, or structural nuances. Strategies include:

- Comparative SAR Analysis: Systematically compare substituent effects using a table (e.g., meta-tolyl vs. para-fluorobenzyl groups) to correlate structural features with activity .

- Replication Under Standardized Conditions: Repeat assays using uniform protocols (e.g., fixed ATP concentration in kinase assays) to isolate structural contributions .

- Purity Validation: Employ HPLC (>95% purity thresholds) and mass spectrometry to rule out impurities influencing results .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities and rationalize discrepancies in activity .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to confirm the pyrimidine ring protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and acetic acid moiety (δ 3.8–4.2 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: ~301.12) and fragmentation patterns .

- X-ray Crystallography: For unambiguous structural confirmation, refine data using SHELXL (monoclinic space group, Z = 4) .

- HPLC-PDA: Assess purity (>95%) with a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced: How can the compound’s interaction with neurotransmitter systems be experimentally validated?

Methodological Answer:

- Radioligand Binding Assays: Use ³H-labeled ligands (e.g., ³H-GABA) in rat cortical membranes to measure displacement curves and calculate Ki values .

- Electrophysiology: Patch-clamp recordings on HEK293 cells expressing GABAₐ receptors to assess modulation of chloride currents .

- Behavioral Studies: Administer the compound in murine models (e.g., elevated plus maze) to evaluate anxiolytic or cognitive effects .

- Metabolomic Profiling: LC-MS/MS to track downstream neurotransmitter metabolites (e.g., glutamate, serotonin) in cerebrospinal fluid .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Preferred Solvent Pair: Ethyl acetate/hexane (1:3 v/v) for slow evaporation, yielding needle-like crystals suitable for XRD .

- Alternative: Methanol/water (7:3 v/v) for high-purity microcrystalline powder (recovery >85%) .

- Crystallization Tips: Pre-filter hot solutions (0.22 µm nylon) to remove particulates and ensure phase purity .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Pharmacophore Modeling (MOE): Identify critical hydrogen bond acceptors (pyrimidine carbonyl) and hydrophobic regions (m-tolyl group) for target engagement .

- MD Simulations (GROMACS): Simulate ligand-receptor complexes (e.g., NMDA receptors) over 100 ns to assess stability and binding free energies (MM-PBSA) .

- ADMET Prediction (SwissADME): Optimize logP (<3) and polar surface area (>60 Ų) to enhance blood-brain barrier permeability .

- SAR Libraries: Synthesize analogs with electron-withdrawing substituents (e.g., -CF₃ at position 4) to test hypotheses from docking studies .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Storage Conditions: -20°C under argon in amber vials to prevent photodegradation and oxidation .

- Stability Assessment: Monitor via monthly HPLC to detect decomposition (e.g., hydrolysis of the acetic acid moiety) .

- Buffered Solutions: Prepare fresh solutions in PBS (pH 7.4) for biological assays to avoid precipitation .

Advanced: How can researchers address low solubility in aqueous media for in vivo studies?

Methodological Answer:

- Prodrug Approach: Synthesize methyl ester derivatives (e.g., ethyl 2-(2-methyl-6-oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetate) to enhance lipophilicity .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (200 nm, PDI <0.2) using emulsion-solvent evaporation .

- Co-Solvent Systems: Use 10% DMSO/90% saline (v/v) for intraperitoneal administration, ensuring <1% hemolysis in RBC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.